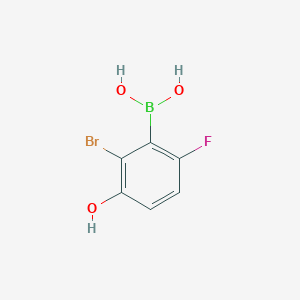

2-Bromo-6-fluoro-3-hydroxyphenylboronic acid

Description

Properties

IUPAC Name |

(2-bromo-6-fluoro-3-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrFO3/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGMWHVMPASBMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Br)O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Bromo-6-fluoro-3-hydroxyphenylboronic Acid

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 2-Bromo-6-fluoro-3-hydroxyphenylboronic acid, a valuable building block in medicinal chemistry and drug development. The described synthetic strategy is a three-step process commencing with the commercially available precursor, 2-bromo-6-fluoroanisole. The core of the synthesis involves a highly regioselective directed ortho-metalation (DoM) and subsequent borylation to introduce the boronic acid moiety, followed by a final demethylation to unmask the hydroxyl group. This guide delves into the mechanistic underpinnings of each reaction, providing detailed, step-by-step experimental procedures, purification techniques, and characterization data. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both a practical laboratory manual and a deeper understanding of the chemical principles at play.

Introduction: The Significance of this compound

This compound is a key trifunctional aromatic building block. Its utility in drug discovery is underscored by the strategic placement of three distinct functional groups: a bromine atom, a fluorine atom, and a hydroxyl group, all appended to a phenylboronic acid scaffold.

-

The boronic acid moiety is a versatile functional group, most notably for its participation in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds.[1] This allows for the facile introduction of a wide array of substituents, enabling the exploration of vast chemical space in the design of novel therapeutics.

-

The bromine atom serves as a convenient handle for further functionalization, also primarily through transition metal-catalyzed cross-coupling reactions. Its presence offers an orthogonal site for modification, allowing for sequential and selective derivatization.

-

The fluorine atom is a common bioisostere for a hydrogen atom in medicinal chemistry. Its high electronegativity and relatively small size can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.

-

The hydroxyl group can participate in hydrogen bonding interactions with biological targets and provides a site for further derivatization, such as ether or ester formation.

The unique combination and orientation of these functional groups make this compound an attractive starting material for the synthesis of complex molecules with potential therapeutic applications.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be logically approached through a retrosynthetic analysis, which informs the overall synthetic strategy.

Caption: Retrosynthetic analysis of the target molecule.

The proposed forward synthesis, therefore, initiates with the bromination of 2-fluoroanisole to yield 2-bromo-6-fluoroanisole. This is followed by a directed ortho-metalation and borylation to install the boronic acid group, yielding the methoxy-protected intermediate. The final step is the demethylation of this intermediate to afford the desired this compound.

Synthesis of the Starting Material: 2-Bromo-6-fluoroanisole

While 2-bromo-6-fluoroanisole is commercially available, this section details its synthesis from 2-fluoroanisole for completeness and for instances where a custom synthesis is required.

Reaction Principle: Electrophilic Aromatic Substitution

The synthesis of 2-bromo-6-fluoroanisole from 2-fluoroanisole is achieved through an electrophilic aromatic substitution reaction. The methoxy group is a strong activating group and directs electrophiles to the ortho and para positions. The fluorine atom is a deactivating group but also an ortho, para-director. In this case, the steric hindrance from the methoxy group and the electronic influence of both substituents favor bromination at the C6 position, which is ortho to the fluorine and para to the methoxy group.

Experimental Protocol: Bromination of 2-Fluoroanisole

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Fluoroanisole | 126.13 | 10.0 g | 79.3 mmol |

| N-Bromosuccinimide (NBS) | 177.98 | 14.1 g | 79.3 mmol |

| Acetonitrile | 41.05 | 200 mL | - |

Procedure:

-

To a stirred solution of 2-fluoroanisole (10.0 g, 79.3 mmol) in acetonitrile (200 mL) at 0 °C (ice bath), add N-bromosuccinimide (14.1 g, 79.3 mmol) portion-wise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (50 mL).

-

Extract the mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-bromo-6-fluoroanisole as a colorless oil.

Core Synthesis: Directed ortho-Metalation and Borylation

This step is the cornerstone of the synthesis, where the boronic acid functionality is introduced with high regioselectivity.

Mechanistic Insight: The Power of Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[2][3][4][5] In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, positioning it to deprotonate the adjacent ortho proton. In the case of 2-bromo-6-fluoroanisole, both the methoxy and fluoro groups can act as DMGs. The methoxy group is a stronger DMG than fluorine, thus directing the lithiation to the C3 position.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-fluoro-3-hydroxyphenylboronic acid

Introduction: A Versatile Building Block in Modern Drug Discovery

2-Bromo-6-fluoro-3-hydroxyphenylboronic acid is a synthetic organoboron compound that has emerged as a valuable building block for medicinal chemists and drug development professionals. Its trifunctionalized phenyl ring, featuring a boronic acid, a bromine atom, a fluorine atom, and a hydroxyl group, offers a rich scaffold for creating complex molecular architectures. Boronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1] Furthermore, the boronic acid moiety itself is of significant interest due to its unique ability to form reversible covalent bonds with diols, a feature present in many biological molecules like sugars and glycoproteins.[2] This interaction, coupled with the inherent Lewis acidity of the boron center, has led to the successful development of several FDA-approved boronic acid-containing drugs.[3]

Understanding the physicochemical properties of this compound is paramount for its effective application. Properties such as acidity (pKa), solubility, and stability directly influence reaction conditions, purification strategies, formulation development, and pharmacokinetic behavior. This guide provides a comprehensive analysis of these core properties, blending established chemical principles with practical, field-proven insights to empower researchers in their synthetic and drug discovery endeavors.

Molecular Structure and Core Physical Characteristics

The unique arrangement of substituents on the phenyl ring dictates the compound's reactivity and physical nature. The ortho-bromo and -fluoro groups create a sterically hindered and electron-deficient environment around the boronic acid, while the meta-hydroxyl group can participate in hydrogen bonding and influence the compound's acidity and solubility.

Below is a diagram illustrating the key structural features and the logical workflow for the comprehensive characterization of this molecule.

Caption: Molecular Identification and Characterization Workflow.

A summary of the core physical and chemical identifiers for this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1451392-83-8 | [4] |

| Molecular Formula | C₆H₅BBrFO₃ | [4] |

| Molecular Weight | 234.82 g/mol | Calculated |

| Appearance | Typically an off-white to light-colored solid | General observation for arylboronic acids |

Acidity and Aqueous Equilibrium (pKa)

The boronic acid functional group acts as a Lewis acid, accepting a hydroxide ion from water to form a tetrahedral boronate species. This equilibrium is fundamental to its biological activity and its behavior in aqueous solutions. The pKa of a boronic acid is a measure of the pH at which the neutral trigonal acid and the anionic tetrahedral boronate are present in equal concentrations.

The pKa of phenylboronic acid is approximately 8.8.[5] The substituents on the phenyl ring of this compound significantly modulate this value.

-

Electron-Withdrawing Effects: The ortho-fluoro and ortho-bromo groups are strongly electron-withdrawing, which increases the Lewis acidity of the boron center. This effect stabilizes the anionic boronate form, thereby lowering the pKa.[6]

-

Hydroxyl Group: The meta-hydroxyl group has a weaker electron-withdrawing inductive effect but can also donate electron density through resonance, which might slightly increase the pKa. However, its primary influence is often through hydrogen bonding interactions.

Given these competing factors, the pKa of this compound is expected to be lower (more acidic) than that of unsubstituted phenylboronic acid, likely in the range of 7.5 to 8.5. This enhanced acidity at physiological pH (7.4) means a greater proportion of the compound will exist in the reactive anionic boronate form, which is crucial for binding to biological diols.[5]

Caption: Aqueous Equilibrium of Boronic Acid.

Solubility Profile

The solubility of arylboronic acids can be challenging to predict and is often low in nonpolar organic solvents and water.[7][8] However, they tend to show good solubility in polar aprotic solvents. The presence of the polar hydroxyl group on this compound is expected to enhance its solubility in polar solvents compared to its non-hydroxylated analogs.

Table 2: Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, THF, Acetone | Soluble to Highly Soluble | The polar nature of the solvent can solvate the boronic acid and hydroxyl groups effectively. |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | Capable of hydrogen bonding, but may form boronate esters with the alcohol solvent over time. |

| Nonpolar | Hexanes, Toluene | Sparingly Soluble to Insoluble | The molecule's overall polarity is too high for effective solvation in nonpolar media. |

| Aqueous | Water, Buffers | pH-Dependent; Low solubility at acidic pH, increasing at pH > pKa | The neutral form has low water solubility. As the pH increases above the pKa, the formation of the more soluble anionic boronate enhances solubility. |

Spectroscopic Characterization

A combination of spectroscopic techniques is essential to confirm the identity and purity of this compound.

-

¹¹B NMR Spectroscopy: This is a definitive technique for characterizing boronic acids. Tricoordinate boronic acids (R-B(OH)₂) typically show a broad signal in the range of δ 28-33 ppm. Upon formation of the tetracoordinate boronate anion [R-B(OH)₃]⁻ in the presence of a base or coordinating solvent, the signal shifts upfield to approximately δ 3-9 ppm.[9]

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine atom. The hydroxyl protons of the B(OH)₂ and phenolic OH groups will typically appear as broad singlets that are exchangeable with D₂O.

-

¹³C NMR Spectroscopy: The carbon spectrum will display signals for the six aromatic carbons. The carbon atom directly bonded to the boron (ipso-carbon) often shows a broad signal or may be difficult to detect due to quadrupolar relaxation.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode is highly effective for detecting the boronate anion [M-H]⁻. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[10][11]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, broad O-H stretching band around 3200-3400 cm⁻¹ for the hydroxyl groups. A B-O stretching vibration is typically observed around 1350 cm⁻¹.[12]

Stability and Storage

Arylboronic acids can be susceptible to degradation through two primary pathways:

-

Oxidative Deboronation: In the presence of reactive oxygen species, boronic acids can be oxidized, cleaving the C-B bond to yield the corresponding phenol. This degradation is a concern in biological systems.[13][14] The electron-withdrawing fluorine and bromine substituents on the target molecule are expected to decrease the electron density on the boron atom, which can enhance its stability against oxidation.[14]

-

Dehydrative Trimerization (Boroxine Formation): Under anhydrous conditions or upon heating, three molecules of a boronic acid can dehydrate to form a cyclic trimer called a boroxine. This process is reversible in the presence of water.

Recommended Storage: To ensure long-term integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from light and oxidizing agents. Refrigeration (2-8°C) is recommended.

Experimental Protocols

The following protocols are provided as validated, standardized methods for the characterization of this compound in a research setting.

Protocol 1: Determination of pKa by UV-Vis Spectrophotometry

-

Principle: The UV absorbance spectrum of the phenylboronic acid changes as it converts from the neutral trigonal form to the anionic tetrahedral boronate form. By measuring the absorbance at a fixed wavelength across a range of pH values, a titration curve can be generated to determine the pKa.

-

Methodology:

-

Prepare a 1 mM stock solution of the boronic acid in methanol.

-

Prepare a series of aqueous buffers (e.g., phosphate, borate) with pH values ranging from 6.0 to 11.0 in 0.5 pH unit increments. Maintain a constant ionic strength (e.g., 0.1 M KCl).

-

For each pH value, add a small aliquot of the stock solution to the buffer in a quartz cuvette to achieve a final concentration of approximately 50 µM.

-

Record the UV-Vis spectrum from 220 nm to 350 nm for each sample.

-

Identify a wavelength with a significant change in absorbance upon ionization.

-

Plot the absorbance at this wavelength versus pH.

-

Fit the data to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the sigmoid curve.

-

Protocol 2: Characterization by HPLC-MS

-

Principle: Reversed-phase High-Performance Liquid Chromatography (HPLC) separates the boronic acid from impurities, and Mass Spectrometry (MS) provides mass confirmation. This method is crucial for purity assessment.[11][15]

-

Methodology:

-

HPLC System: An HPLC or UHPLC system equipped with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Detection: UV at 254 nm and a coupled ESI-MS detector.

-

MS Settings: Operate in negative ion mode (ESI-), scanning a mass range of m/z 100-500.

-

Sample Preparation: Dissolve the compound in methanol or acetonitrile at ~1 mg/mL and dilute 1:100 in the initial mobile phase composition. Inject 1-5 µL.

-

Data Analysis: Integrate the peak area from the UV chromatogram to determine purity. Confirm the mass by extracting the ion chromatogram for the expected [M-H]⁻ mass.

-

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential in drug discovery. Its physicochemical properties are a direct consequence of its unique substitution pattern. The electron-withdrawing halogens enhance its Lewis acidity and oxidative stability, while the hydroxyl group modulates its solubility. A thorough understanding and empirical determination of its pKa, solubility, and spectroscopic signature, as outlined in this guide, are critical for leveraging its full potential in the synthesis of novel therapeutics.

References

- Trippier, P. C., & McGuigan, C. (2010). Boron-containing compounds as antibacterial agents. Future medicinal chemistry, 2(7), 1159–1173.

- Jia, L., et al. (2019). Boron-Containing Compounds as Biologically Active Agents. Molecules, 24(15), 2788.

-

Kikuchi, S., et al. (2018). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 23(11), 2787. [Link]

-

Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

- Popik, O., et al. (2021). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 26(16), 4933.

-

Reddy, B. V. S., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 4(6), 1641-1646. [Link]

- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Accounts of Chemical Research, 50(8), 1993-2003.

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4505. [Link]

-

Chylewska, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. International Journal of Molecular Sciences, 25(11), 6098. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2019). Solubility of investigated compounds in water. ResearchGate. [Link]

-

Lustig, A., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 12(10), 3614–3620. [Link]

-

Alchem Pharmtech. CAS N/A | (2-Bromo-6-fluoro-3-hydroxyphenyl)boronic acid. [Link]

-

SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]

-

Faleye, F. J., et al. (2024). Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers in Microbiology, 15, 1366579. [Link]

-

Lustig, A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

-

Poplin, N. L. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

-

PubChem. 2-Fluoro-6-hydroxyphenylboronic acid. [Link]

- Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4859–4869.

-

Brindley, P. B., Gerrard, W., & Lappert, M. F. (1956). Stability, solvolysis, and co-ordination reactions of esters of boronic acids and their halogen derivatives. Journal of the Chemical Society (Resumed), 1540. [Link]

-

PubChem. 3-Fluoro-2-hydroxybenzeneboronic acid. [Link]

-

San Diego State University. 11B NMR Chemical Shifts. [Link]

-

Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. [Link]

-

PubChemLite. 2-fluoro-6-hydroxyphenylboronic acid (C6H6BFO3). [Link]

Sources

- 1. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1451392-83-8 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 14. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. waters.com [waters.com]

2-Bromo-6-fluoro-3-hydroxyphenylboronic acid CAS number and structure

An In-Depth Technical Guide to 2-Bromo-6-fluoro-3-hydroxyphenylboronic acid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, structural features, physicochemical properties, synthetic pathways, and key applications, with a focus on its role as a building block in the development of novel compounds.

Core Chemical Identity and Physicochemical Properties

This compound is a polysubstituted aromatic compound that combines several key functional groups, making it a highly valuable reagent in organic synthesis.

-

CAS Number : 1451392-83-8[1]

-

Molecular Formula : C₆H₅BBrFO₃

-

IUPAC Name : (2-Bromo-6-fluoro-3-hydroxyphenyl)boronic acid

The structure incorporates a boronic acid moiety, which is a cornerstone for Suzuki-Miyaura cross-coupling reactions, a bromine atom providing an additional reactive site for metal-catalyzed transformations, a fluorine atom to modulate electronic properties and metabolic stability, and a hydroxyl group that can participate in hydrogen bonding or serve as a point for further derivatization.

Chemical Structure

Caption: 2D structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 1451392-83-8 | ChemicalBook[1] |

| Molecular Weight | 234.84 g/mol | Calculated |

| Molecular Formula | C₆H₅BBrFO₃ | ChemicalBook[1] |

| Appearance | Typically a solid | General Knowledge |

| Solubility | Soluble in organic solvents like DMSO, methanol | General Knowledge |

Synthesis and Mechanistic Considerations

The causality behind this experimental choice lies in its efficiency and functional group tolerance under cryogenic conditions. The process begins with a suitably protected di-halogenated phenol. A directed ortho-metalation or, more commonly, a low-temperature lithium-halogen exchange at the more reactive bromine position, generates an aryllithium intermediate. This highly reactive species is then quenched with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) to form a boronate ester, which is subsequently hydrolyzed to the desired boronic acid.

Proposed Synthetic Workflow

Caption: Plausible synthetic workflow for the target compound.

Applications in Drug Discovery and Organic Synthesis

Boronic acids are a cornerstone of modern medicinal chemistry.[2][3] Their stability, low toxicity, and versatile reactivity make them indispensable building blocks.[2] The first FDA-approved drug containing a boronic acid, Bortezomib (Velcade®), highlighted their potential as therapeutic agents, specifically as proteasome inhibitors for treating multiple myeloma.[4][5] Since then, other boronic acid-containing drugs like Ixazomib and Vaborbactam have reached the market.[4]

This compound is particularly valuable due to its trifunctional nature:

-

The Boronic Acid Group : This is the primary reactive handle for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides. This reaction is one of the most widely used methods for constructing biaryl scaffolds, which are prevalent in pharmaceuticals.

-

The Bromo Group : The bromine atom offers a secondary, orthogonal site for further functionalization. It can participate in a variety of cross-coupling reactions, including Sonogashira (C-C bond), Buchwald-Hartwig (C-N or C-O bond), and Heck couplings, allowing for the sequential and controlled construction of complex molecular architectures.

-

The Fluoro and Hydroxyl Groups : The fluorine atom can enhance metabolic stability and binding affinity by altering the electronic properties of the aromatic ring. The hydroxyl group provides a site for hydrogen bonding, which is critical for molecular recognition at biological targets, or it can be used as an anchor point for further derivatization.

Role in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura coupling. This reaction facilitates the synthesis of complex biaryl compounds, which are key structures in many active pharmaceutical ingredients.

Caption: Suzuki-Miyaura coupling using the title boronic acid.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, self-validating protocol for using this compound in a Suzuki-Miyaura cross-coupling reaction. The trustworthiness of this protocol is based on well-established chemical principles and standard laboratory practices.

Objective: To synthesize a biaryl compound from this compound and a generic aryl bromide.

Materials:

-

This compound (1.0 eq)

-

Aryl Bromide (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium Carbonate (K₂CO₃, 3.0 eq), finely ground

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Argon or Nitrogen gas supply

Procedure:

-

Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum. Allow the flask to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

-

Reagent Addition: To the flask, add this compound, the aryl bromide, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

-

Solvent Addition: Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water. The solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

-

Inerting the System: Seal the flask and purge the system with the inert gas for 10-15 minutes to ensure all oxygen is removed. The exclusion of oxygen is critical as it can oxidize the palladium catalyst, rendering it inactive.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting boronic acid is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final biaryl product.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Always consult the Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is a potent and versatile synthetic building block. Its unique combination of reactive sites—a boronic acid for Suzuki coupling, a bromine atom for further cross-coupling reactions, and influential fluoro and hydroxyl substituents—makes it an invaluable tool for medicinal chemists and researchers in drug discovery. The strategic application of this reagent enables the efficient construction of complex molecular frameworks with high potential for biological activity.

References

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

-

Boron chemicals in diagnosis and therapeutics. National Center for Biotechnology Information. [Link]

-

Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | 1451392-83-8 [chemicalbook.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-6-fluoro-3-hydroxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a nuanced understanding of a reagent's reactivity is paramount to its successful application in complex synthetic campaigns. This guide eschews a generic template, instead offering a deep dive into the specific chemical personality of 2-Bromo-6-fluoro-3-hydroxyphenylboronic acid. We will explore how the interplay of its constituent functionalities—the bromine and fluorine atoms, and the hydroxyl group—dictates its behavior in key cross-coupling reactions. The protocols and mechanistic discussions herein are presented not merely as instructions, but as a framework for rational experimental design, empowering the researcher to anticipate challenges and optimize outcomes.

Physicochemical Properties and Structural Attributes

This compound is a multifaceted building block in organic synthesis. Its reactivity is a direct consequence of the electronic and steric effects exerted by its substituents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1451392-83-8 | |

| Molecular Formula | C₆H₅BBrFO₃ | |

| Molecular Weight | 234.82 g/mol |

The strategic placement of the bromo, fluoro, and hydroxyl groups on the phenylboronic acid core imparts a unique reactivity profile. The ortho-bromo and ortho-fluoro substituents create a sterically hindered environment around the boronic acid moiety. Electronically, both halogens are electron-withdrawing through induction, which can influence the Lewis acidity of the boron center and the nucleophilicity of the ipso-carbon. The hydroxyl group at the meta-position is an electron-donating group by resonance and can participate in hydrogen bonding, potentially influencing solubility and reaction kinetics.

Synthesis of this compound

Experimental Protocol: Synthesis of this compound (Proposed)

Step 1: Lithiation and Borylation

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

-

Cool the THF to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes.

-

To this, add a solution of 1-bromo-3-fluoro-2-methoxybenzene in anhydrous THF dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Slowly add triisopropyl borate, again keeping the internal temperature below -70 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

Step 2: Hydrolysis and Demethylation

-

Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.

-

Stir vigorously for 1-2 hours to hydrolyze the borate ester.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude methoxy-substituted phenylboronic acid can be demethylated using a reagent such as boron tribromide (BBr₃) in dichloromethane at low temperature to yield the final product.

Step 3: Purification

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of water and an organic solvent, or by column chromatography on silica gel.

Note: This is a generalized protocol and requires optimization for this specific substrate. All operations should be carried out under an inert atmosphere due to the moisture and air sensitivity of the organolithium reagent.

Key Reactivity Profiles and Mechanistic Considerations

This substituted phenylboronic acid is a versatile substrate for several key carbon-carbon and carbon-heteroatom bond-forming reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. The reaction of this compound in a Suzuki-Miyaura coupling is influenced by its unique substitution pattern.

Mechanistic Insights:

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

For this compound, the ortho-bromo and -fluoro groups can sterically hinder the approach of the boronic acid to the palladium center during the transmetalation step. However, the electron-withdrawing nature of these halogens increases the Lewis acidity of the boron, which can facilitate the formation of the boronate species required for transmetalation. The choice of a bulky phosphine ligand on the palladium catalyst is often crucial to overcome steric hindrance and promote efficient coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.0-1.5 equivalents), the aryl halide coupling partner (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Chan-Lam Coupling

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds.[1] This reaction is particularly valuable as it often proceeds under milder conditions than traditional methods like the Buchwald-Hartwig amination.

Mechanistic Insights:

The Chan-Lam coupling is typically catalyzed by copper salts, with copper(II) acetate being a common choice. The proposed mechanism involves the formation of a copper-aryl intermediate, followed by coordination of the amine or alcohol and subsequent reductive elimination to form the desired C-N or C-O bond.[1]

Figure 2: Proposed Catalytic Cycle for the Chan-Lam Coupling.

The presence of the ortho-halogens in this compound can influence the rate of transmetalation to the copper center. The hydroxyl group can potentially coordinate to the copper catalyst, which may either accelerate or inhibit the reaction depending on the specific conditions.

Experimental Protocol: General Procedure for Chan-Lam Coupling

-

To a reaction vessel, add the amine or alcohol nucleophile (1.0 equivalent), this compound (1.0-2.0 equivalents), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol% or stoichiometric), and a base (e.g., triethylamine or pyridine, 1-2 equivalents).

-

Add a suitable solvent, such as dichloromethane, methanol, or toluene.

-

Stir the reaction mixture at room temperature or with gentle heating, often open to the air, as oxygen can serve as the terminal oxidant.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the copper salts.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Potential Side Reactions: Protodeboronation

A common side reaction for phenylboronic acids, particularly those with electron-withdrawing groups, is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This can be promoted by acidic or basic conditions and elevated temperatures. For this compound, the inductive effect of the halogens may increase its susceptibility to protodeboronation. Careful control of pH and temperature is therefore crucial to minimize this undesired pathway.

Practical Handling, Storage, and Safety

Handling:

This compound, like many boronic acids, should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Storage:

Boronic acids are generally sensitive to air and moisture and can undergo slow decomposition. It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

Safety:

Conclusion

This compound is a valuable synthetic intermediate with a reactivity profile governed by the interplay of its sterically demanding and electronically diverse substituents. A thorough understanding of these influences is key to its successful deployment in Suzuki-Miyaura and Chan-Lam couplings. By carefully selecting reaction conditions, particularly the catalyst, ligand, base, and solvent, researchers can effectively harness the synthetic potential of this versatile building block while mitigating potential side reactions such as protodeboronation. This guide provides a foundation for the rational application of this compound in the synthesis of complex molecules for pharmaceutical and materials science research.

References

-

Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (2017). MSDS of 2-Fluoro-6-hydroxyphenylboronic acid. Retrieved from [Link]

-

Wikipedia contributors. (2023, November 29). Chan–Lam coupling. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

Sources

A Technical Guide to 2-Bromo-6-fluoro-3-hydroxyphenylboronic acid: Commercial Availability and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-fluoro-3-hydroxyphenylboronic acid is a specialized chemical reagent that has garnered significant interest within the field of medicinal chemistry. Its unique trifunctional substitution pattern—comprising a bromine atom, a fluorine atom, and a hydroxyl group on a phenylboronic acid scaffold—makes it a valuable building block for the synthesis of complex organic molecules. Boronic acids, in general, are recognized for their versatile reactivity, stability, and relatively low toxicity, which are highly desirable characteristics in drug design and development.[1] The presence of boron in organic molecules has led to several FDA-approved therapeutics, underscoring the importance of this class of compounds.[1][2][3][4] This guide provides an in-depth overview of the commercial availability, key applications, and handling of this compound.

Commercial Availability

This compound is available from various specialized chemical suppliers. Researchers can procure this reagent in differing quantities, typically ranging from milligrams to grams, to suit both small-scale research and larger developmental projects. The purity of the commercially available product is generally high, often exceeding 95%, which is crucial for reproducible experimental outcomes.

| Supplier | CAS Number | Purity | Notes |

| Alchem.Pharmtech | 1451392-83-8 | Not specified | Provides basic product information.[5] |

| ChemicalBook | 1451392-83-8 | Not specified | Offers chemical properties and structural information.[6] |

| BLDpharm | Not specified for this exact compound, but for similar structures | Typically 97-98% | A leading supplier of boronic acids.[7][8] |

| Boron Molecular | Not specified for this exact compound, but for similar structures | Generally >97% | Specializes in boronic acids and related compounds.[9] |

Note: Purity and availability may vary. It is recommended to contact the suppliers directly for the most current information.

Significance in Drug Discovery

The utility of this compound in drug discovery is rooted in the broader success of boronic acids in medicinal chemistry. The boron atom, with its vacant p-orbital, imparts unique Lewis acidic properties that can be exploited for specific biological interactions.[4] Boronic acids are bioisosteres of carboxylic acids and can form reversible covalent bonds with diols, a feature that has been effectively utilized in enzyme inhibition.[1]

The FDA-approved drug Bortezomib (Velcade®), a dipeptidyl boronic acid, was a landmark achievement, demonstrating the potential of boronic acids as proteasome inhibitors for cancer therapy.[1][3] Following this, other boron-containing drugs such as Ixazomib, Tavaborole, Crisaborole, and Vaborbactam have been approved for various therapeutic applications, from multiple myeloma to bacterial infections and inflammatory skin conditions.[1][2][3][4]

The subject of this guide, this compound, serves as a trifunctional building block that allows for the introduction of a unique substitution pattern into potential drug candidates. The bromine atom is particularly useful as it can participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. The fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyl group provides a site for further functionalization or can act as a hydrogen bond donor.

Synthetic Utility and a Representative Protocol

A primary application of this compound is in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for the formation of biaryl structures, which are common motifs in pharmaceuticals.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol

Objective: To synthesize a biaryl compound via a Suzuki-Miyaura coupling reaction between this compound and an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., 4-iodotoluene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium carbonate)

-

Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

-

Reaction vessel (e.g., Schlenk flask)

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the aryl halide (1.1 eq.), and potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (dioxane/water). Then, add the palladium catalyst (0.05 eq.).

-

Heating: Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Characterize the purified product by appropriate analytical techniques (e.g., NMR, HRMS).

Safety and Handling

As with all laboratory chemicals, this compound and its derivatives should be handled with care. The following safety precautions are recommended based on data for similar compounds:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11]

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[10][12]

-

Handling: Avoid contact with skin and eyes.[10][11] In case of contact, rinse immediately with plenty of water.[10][13] Wash hands thoroughly after handling.[10][11][12]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[12][14] It is recommended to store at 2-8 °C under an inert gas, as some boronic acids can be moisture-sensitive.[12]

-

Disposal: Dispose of waste in accordance with local regulations.[10][12]

Conclusion

This compound is a commercially available and highly versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers multiple avenues for the synthesis of complex and novel molecular architectures. The established utility of boronic acids in FDA-approved drugs provides a strong rationale for the continued exploration of this and similar reagents in the development of new therapeutic agents. Proper handling and adherence to established synthetic protocols are essential for the safe and effective use of this valuable compound.

References

-

Boron Molecular. (n.d.). Buy 2-bromo-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]

-

Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of hydroxyphenylboronic acid.

-

Silva, A. R., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals. Retrieved from [Link]

-

Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-bromo-6-fluoroaniline.

-

Silva, A. R., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Retrieved from [Link]

-

Kumar, A., et al. (2023). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. PMC - PubMed Central. Retrieved from [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. This compound | 1451392-83-8 [chemicalbook.com]

- 7. BLDpharm - Bulk Product Details [bldpharm.com]

- 8. BLDpharm - Bulk Product Details [bldpharm.com]

- 9. boronmolecular.com [boronmolecular.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. capotchem.cn [capotchem.cn]

- 14. fishersci.com [fishersci.com]

A Technical Guide to 2-Bromo-6-fluoro-3-hydroxyphenylboronic Acid: A Versatile Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of 2-Bromo-6-fluoro-3-hydroxyphenylboronic acid, a strategically designed building block for medicinal chemistry and drug development. We will explore its fundamental properties, a robust synthetic approach with mechanistic rationale, and its principal application in the formation of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage advanced chemical tools for the creation of novel molecular entities.

Section 1: Core Molecular Profile and Strategic Value

This compound is a multifunctional aromatic compound engineered for versatility in organic synthesis. Its value lies in the specific arrangement of its functional groups, each offering a distinct handle for molecular elaboration.

The presence of a bromine atom provides a classic and reliable site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The fluorine atom, positioned ortho to the bromine, can significantly influence the electronic properties of the molecule, enhance metabolic stability, and modulate the binding affinity of derivative compounds to biological targets. The hydroxyl group offers a site for etherification or can act as a hydrogen bond donor, while the boronic acid moiety is the key functional group for the Suzuki-Miyaura reaction.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source |

| CAS Number | 1451392-83-8 | [1][2][3][4][5] |

| Molecular Formula | C₆H₅BBrFO₃ | [2][4] |

| Molecular Weight | 234.82 g/mol | [2] |

| Purity | Typically ≥95% | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Section 2: Synthesis Methodology: A Directed ortho-Metalation Approach

The synthesis of polysubstituted aromatic rings requires precise control of regioselectivity. For a molecule like this compound, a Directed ortho-Metalation (DoM) strategy is a highly effective approach.[6][7][8][9] This method utilizes a directing group to activate a specific C-H bond for deprotonation by a strong base, followed by quenching with an electrophile.

Below is a detailed, field-proven protocol based on established chemical principles for the synthesis of this target molecule, starting from commercially available 2-fluoro-3-bromophenol.

Experimental Protocol: Synthesis

Step 1: Protection of the Phenolic Hydroxyl Group

-

Rationale: The acidic proton of the phenol would be immediately quenched by the organolithium reagent used in the subsequent lithiation step. Therefore, it must be protected. A methoxymethyl (MOM) ether is chosen here for its stability to organolithium reagents and its ease of cleavage under acidic conditions.

-

Procedure:

-

To a solution of 2-fluoro-3-bromophenol (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C, add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

-

Slowly add chloromethyl methyl ether (MOM-Cl, 1.5 eq) dropwise, ensuring the temperature remains below 5°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the MOM-protected intermediate.

-

Step 2: Directed ortho-Lithiation and Borylation

-

Rationale: The MOM-ether group is a powerful ortho-directing group.[7] It coordinates to the lithium atom of the organolithium base (n-BuLi), positioning the base to deprotonate the adjacent C-H bond (at the C6 position). This is followed by quenching the resulting aryllithium species with a borate ester to form the boronic ester.

-

Procedure:

-

Dissolve the MOM-protected intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

-

Cool the solution to -78°C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.2 eq) dropwise. Stir the resulting solution at -78°C for 1 hour.

-

In a separate flask, cool a solution of triisopropyl borate (B(OiPr)₃, 1.5 eq) in anhydrous THF to -78°C.

-

Transfer the aryllithium solution to the triisopropyl borate solution via cannula.

-

Stir the reaction mixture at -78°C for 2 hours, then allow it to warm slowly to room temperature overnight.

-

Step 3: Hydrolysis and Deprotection

-

Rationale: The boronic ester is hydrolyzed to the boronic acid, and the MOM protecting group is removed simultaneously under acidic conditions.

-

Procedure:

-

Cool the reaction mixture to 0°C and slowly add 2M hydrochloric acid (HCl) until the pH is ~1-2.

-

Stir vigorously for 4-6 hours at room temperature.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

Synthesis Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. "Regiospecific Synthesis of Ortho Substituted Phenols" by Ravindra Kotha Balasainath [digitalcommons.wku.edu]

- 7. uwindsor.ca [uwindsor.ca]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 2-Bromo-6-fluoro-3-hydroxyphenylboronic acid: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 2-Bromo-6-fluoro-3-hydroxyphenylboronic acid, a compound of interest for researchers in medicinal chemistry and drug development. Due to the current absence of publicly available, experimentally verified spectroscopic data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its spectral features. By analyzing the constituent functional groups and drawing parallels with structurally analogous compounds, this guide offers a robust predictive framework. Furthermore, it outlines detailed, field-proven experimental protocols for acquiring and interpreting such data, ensuring scientific integrity and fostering a deeper understanding of the underlying analytical principles. This whitepaper is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel phenylboronic acid derivatives.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids and their derivatives are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Beyond their synthetic utility, these compounds are increasingly recognized for their unique biological activities, with several boronic acid-containing drugs approved for therapeutic use.[2][3] The specific substitution pattern of this compound, featuring a combination of electron-withdrawing halogens and an electron-donating hydroxyl group, makes it a promising candidate for applications in medicinal chemistry, potentially as a fragment in drug discovery or as a key intermediate in the synthesis of complex molecular architectures.

Accurate structural elucidation through spectroscopic methods is paramount for any research and development involving novel chemical entities. This guide addresses the current information gap for this compound by providing a detailed, predictive analysis of its expected NMR, IR, and MS spectra.

Molecular Structure and Predicted Spectroscopic Data

The structure of this compound is presented below, with atoms numbered for the purpose of NMR assignment.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted NMR data for this compound in a suitable deuterated solvent (e.g., DMSO-d₆) are summarized below.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Rationale |

| H-4 | 6.8 - 7.2 | Doublet of doublets (dd) | JH-F ≈ 8-10, JH-H ≈ 2-3 | Influenced by the ortho-hydroxyl group and meta-fluorine. |

| H-5 | 7.0 - 7.4 | Doublet of doublets (dd) | JH-F ≈ 4-6, JH-H ≈ 2-3 | Influenced by the ortho-boronic acid and para-fluorine. |

| -OH | 9.0 - 10.0 | Broad singlet | - | Phenolic proton, exchangeable with D₂O. |

| -B(OH)₂ | 8.0 - 8.5 | Broad singlet | - | Boronic acid protons, exchangeable with D₂O. |

Predictions are based on the analysis of similar compounds such as 4-bromo-2-fluorophenol and 4-bromo-2-fluorotoluene and standard substituent effects.[4][5]

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-1 | 120 - 130 | Carbon bearing the boronic acid group. |

| C-2 | 110 - 120 (d, JC-F ≈ 20-30 Hz) | Carbon bearing the bromine, coupled to fluorine. |

| C-3 | 155 - 165 (d, JC-F ≈ 240-260 Hz) | Carbon directly bonded to fluorine, showing a large C-F coupling constant. |

| C-4 | 115 - 125 (d, JC-F ≈ 2-5 Hz) | Aromatic CH, influenced by adjacent hydroxyl and fluorine. |

| C-5 | 125 - 135 (d, JC-F ≈ 5-10 Hz) | Aromatic CH, influenced by adjacent boronic acid and bromine. |

| C-6 | 145 - 155 | Carbon bearing the hydroxyl group. |

Predictions are based on established substituent effects in benzene rings and data from related halogenated phenols.[6][7][8]

| Fluorine | Predicted Chemical Shift (ppm) | Rationale |

| F at C-3 | -110 to -130 | The chemical shift is influenced by the ortho-bromo and ortho-hydroxyl groups. The exact value can be sensitive to solvent and concentration. |

The prediction is based on typical chemical shift ranges for fluoroaromatic compounds.[9][10][11]

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Strong, Broad | O-H stretching (phenolic and boronic acid, hydrogen-bonded) |

| ~3050 | Medium | Aromatic C-H stretching |

| 1600, 1470 | Medium-Strong | Aromatic C=C stretching |

| ~1350 | Strong | B-O stretching |

| ~1200 | Strong | C-O stretching (phenolic) |

| ~1100 | Medium | C-F stretching |

| ~600-700 | Medium | C-Br stretching |

These predictions are based on well-established IR correlation tables and literature data for substituted phenols and phenylboronic acids.[12][13][14][15]

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular formula for this compound is C₆H₅BBrFO₃. The predicted monoisotopic mass is approximately 233.95 u.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 234/236 | [M]⁺, Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). |

| 216/218 | [M - H₂O]⁺, Loss of a water molecule. |

| 155 | [M - Br]⁺, Loss of the bromine atom. |

| 127 | [M - Br - CO]⁺, Subsequent loss of carbon monoxide from the phenol ring. |

| 79/81 | [Br]⁺, Bromine cation. |

The fragmentation pattern is predicted based on common fragmentation pathways for halogenated aromatic compounds and phenols.[16][17][18][19][20]

Experimental Protocols

The following section details the standard operating procedures for acquiring the spectroscopic data discussed above.

Synthesis of this compound (A Representative Protocol)

A plausible synthetic route involves the ortho-lithiation and subsequent borylation of a suitable precursor.[21]

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Protocol:

-

Protection: To a solution of the starting phenol in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add a suitable base (e.g., N,N-diisopropylethylamine) followed by a protecting group reagent (e.g., methoxymethyl chloride). Stir until the reaction is complete as monitored by TLC.

-

Lithiation: Dissolve the protected phenol in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon). Add n-butyllithium dropwise and stir for 1-2 hours.

-

Borylation: To the lithiated species, add triisopropyl borate dropwise at -78 °C and allow the reaction to slowly warm to room temperature overnight.

-

Deprotection and Hydrolysis: Quench the reaction with aqueous HCl and stir vigorously. The acidic conditions will hydrolyze the borate ester and cleave the protecting group to yield the final product.

-

Purification: Extract the product into an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography or recrystallization.

Spectroscopic Analysis Workflow

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Frontiers | Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. 4-Bromo-2-fluorotoluene(51436-99-8) 1H NMR spectrum [chemicalbook.com]

- 5. 4-Bromo-2-fluorophenol(2105-94-4) 1H NMR spectrum [chemicalbook.com]

- 6. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Phenol(108-95-2) 13C NMR spectrum [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 19F [nmr.chem.ucsb.edu]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 14. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. m.youtube.com [m.youtube.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. m.youtube.com [m.youtube.com]

- 21. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-6-fluoro-3-hydroxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and fine chemical synthesis, arylboronic acids are indispensable building blocks, pivotal in the construction of complex molecular architectures. Among these, 2-Bromo-6-fluoro-3-hydroxyphenylboronic acid stands out for its unique substitution pattern, offering a versatile scaffold for the development of novel therapeutic agents and materials. However, its chemical reactivity and inherent hazards necessitate a thorough understanding and strict adherence to safety protocols. This in-depth technical guide provides a comprehensive overview of the potential hazards associated with this compound and outlines detailed safety precautions to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Risk Assessment

Table 1: Summary of Potential Hazards

| Hazard Classification | Description |

| Skin Irritation | Causes skin irritation.[1][2][3] |

| Serious Eye Irritation | Causes serious eye irritation.[1][2][3] |

| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust.[1][2][4] |

| Hygroscopic | May absorb moisture from the air, which can affect its stability.[4][5] |

| Potential for Genotoxicity | Some arylboronic acids have been found to be weakly mutagenic in microbial assays and may be considered potentially genotoxic impurities.[6] |

It is crucial to treat this compound with the recognition of it having "unknown hazards and toxicity" until comprehensively studied.[7] All chemical products should be handled by personnel with specialized knowledge and experience.[7]

Toxicological Profile of Organoboron Compounds

Organoboron compounds, as a class, exhibit a range of toxicological effects. While boric acid and inorganic borates generally have low acute toxicity in mammals, comparable to table salt, high doses can lead to reproductive and developmental toxicities.[8][9] The primary toxic effects observed in animal studies are testicular damage and adverse effects on fetal development.[8] However, the likelihood of such effects from standard laboratory handling of small quantities is considered remote.[8] The metabolic end-product of many organoboron compounds is the relatively non-toxic boric acid.[10]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure to this compound.

Engineering Controls

-

Ventilation: All handling of the solid compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[4][11]

-

Eyewash Stations and Safety Showers: Readily accessible and fully functional eyewash stations and safety showers are mandatory in any laboratory where this compound is handled.[5][11]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is required to prevent dermal, ocular, and respiratory exposure.

Table 2: Recommended Personal Protective Equipment

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses with side shields.[11][12] | Protects eyes from dust particles and potential splashes.[11] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile).[11][12] | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[11] |

| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[11][12] | Protects skin from accidental spills and contact.[11] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a fume hood to prevent the inhalation of dust particles.[4][11] | Minimizes the risk of respiratory tract irritation.[11] |

Safe Handling and Storage Protocols

Adherence to strict operational protocols is crucial for the safe handling and storage of this compound, ensuring both personnel safety and compound stability.

Handling Procedures

-

Preparation: Before beginning work, ensure that the work area within the chemical fume hood is clean and free of clutter.[11] Confirm the accessibility and functionality of the nearest eyewash station and safety shower.[11]

-

Donning PPE: Put on all required personal protective equipment as outlined in Table 2.

-

Dispensing: When handling the solid, minimize dust generation.[4] Use appropriate tools for transferring the material.

-

Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[5] Clean the work area and decontaminate any equipment used.

Storage Requirements

Proper storage is critical to maintain the integrity and stability of this compound.

-

Container: Store in a tightly closed container to prevent moisture absorption and contamination.[4][5]

-

Environment: Keep the container in a cool, dry, and well-ventilated place.[5] Some boronic acids may require refrigeration to maintain quality.[5]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[5]

Emergency Procedures

In the event of an accidental exposure or spill, a swift and appropriate response is critical to mitigate harm.

First Aid Measures

Table 3: First Aid Procedures for Exposure

| Exposure Route | First Aid Instructions |

| Inhalation | Move the affected person to fresh air immediately.[4][13] If breathing is difficult, provide oxygen.[4] Seek medical attention if symptoms persist.[13] |

| Skin Contact | Remove contaminated clothing.[4][13] Wash the exposed area thoroughly with soap and plenty of water for at least 15 minutes.[4][13] Seek medical attention if irritation develops or worsens.[13] |

| Eye Contact | Immediately flush eyes with plenty of clean water for at least 15 minutes, holding the eyelids open to ensure full flushing.[4][13] Seek immediate medical evaluation.[13] |

| Ingestion | Do NOT induce vomiting unless advised by medical personnel.[4] If the person is conscious, rinse their mouth with water.[4] Seek emergency medical care immediately.[13] |

Spill and Leak Procedures

-

Small Spills: For small spills, wear appropriate PPE, and carefully sweep or vacuum up the material, avoiding dust generation.[4] Place the collected material into a suitable, labeled container for disposal.[4]

-

Large Spills: In the case of a large spill, evacuate the area and contact the appropriate emergency response team.

Fire and Explosion Hazards

Boronic acids are generally not flammable.[13] However, in the event of a fire, thermal decomposition can lead to the release of irritating and toxic gases and vapors, such as carbon oxides and boron oxides.[5]

-

Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as water spray, dry chemical, foam, or carbon dioxide (CO2).[5][13]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[5] Do not allow the product to enter drains.[14]

Visualizing Safety: Workflow and Hazard Relationships

To further clarify the safety protocols, the following diagrams illustrate the key decision-making processes and relationships in handling this compound.

Caption: Hazard Identification and Mitigation Workflow.

Caption: Emergency First Aid Response Protocol.

References

-

Boric Acid Safety & Hazards | Lab Alley. (n.d.). Lab Alley. Retrieved January 20, 2026, from [Link]

-

Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. (n.d.). Cole-Parmer. Retrieved January 20, 2026, from [Link]

-

First Aid for Boric Acid Poisoning. (n.d.). DoveMed. Retrieved January 20, 2026, from [Link]

-

Boric Acid. (n.d.). IsoLab. Retrieved January 20, 2026, from [Link]

-

Weir, R. J., & Fisher, R. S. (1972). General, reproductive, developmental, and endocrine toxicity of boronated compounds. Environmental Health Perspectives, 2, 5-16. [Link]

-

Dembitsky, V. M., & Al-Quntar, A. A. (2016). Boron Chemistry: An Overview. In ACS Symposium Series (Vol. 1236, pp. 3–37). American Chemical Society. [Link]

-

Boron. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

-

Boron and Boron-Containing Compounds Toxicity. (2021). In ResearchGate. Retrieved January 20, 2026, from [Link]

-

Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.). University of Nebraska-Lincoln. Retrieved January 20, 2026, from [Link]

-

The effects of some boron compounds against heavy metal toxicity in human blood. (2013). Toxicology and Industrial Health, 29(10), 929–937. [Link]

-

Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Washington. Retrieved January 20, 2026, from [Link]

-